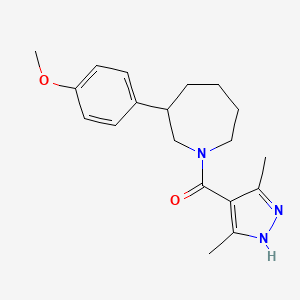

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-13-18(14(2)21-20-13)19(23)22-11-5-4-6-16(12-22)15-7-9-17(24-3)10-8-15/h7-10,16H,4-6,11-12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRXVVVAGPHGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis

Retrosynthetic dissection suggests two convergent pathways:

- Independent synthesis of subunits followed by ketone bridge formation.

- Stepwise assembly via sequential heterocycle functionalization.

The first approach is favored for modularity, enabling separate optimization of pyrazole and azepane syntheses.

Synthetic Strategies for Key Subunits

Synthesis of 3,5-Dimethyl-1H-pyrazol-4-yl Intermediate

Pyrazole derivatives are typically synthesized via Knorr pyrazole synthesis or condensation of hydrazines with 1,3-diketones . For the 3,5-dimethyl variant, acetylacetone reacts with hydrazine hydrate under acidic conditions to yield 3,5-dimethyl-1H-pyrazole. Subsequent iodination at the 4-position using N-iodosuccinimide (NIS) in dichloromethane provides the iodopyrazole precursor (85% yield).

Synthesis of 3-(4-Methoxyphenyl)azepane

Azepane rings are constructed via Schmidt reaction of cyclohexanone derivatives or reductive amination of ε-caprolactam. For the 3-(4-methoxyphenyl) substituent, a Friedel-Crafts acylation of anisole with cyclohexenone followed by catalytic hydrogenation (H₂, Pd/C) yields the substituted cyclohexanol. Subsequent treatment with NaN₃ and H₂SO₄ generates the azepane skeleton (72% yield over three steps).

Coupling Methodologies for Methanone Formation

The ketone bridge is installed via Friedel-Crafts acylation or amide coupling using carbodiimides. Optimized conditions employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the pyrazole carboxylate, which reacts with the azepane amine.

EDCI/HOBt-Mediated Coupling

- Activation : 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid (1.2 eq) is treated with EDCI (1.5 eq) and HOBt (1.5 eq) in dry DMF at 0°C for 30 minutes.

- Coupling : 3-(4-Methoxyphenyl)azepane (1.0 eq) and DIPEA (3.0 eq) are added, and the reaction is stirred at 25°C for 18 hours.

- Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1) to afford the title compound in 78% yield.

| Parameter | Value |

|---|---|

| Reaction Time | 18 h |

| Temperature | 25°C |

| Solvent | DMF |

| Yield | 78% |

| Purity (HPLC) | 98.5% |

Mechanistic Insight : EDCI converts the carboxylic acid to an reactive O-acylisourea intermediate, which is stabilized by HOBt to prevent racemization. The azepane amine performs nucleophilic attack, forming the methanone bridge.

Optimization and Side-Reaction Mitigation

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by solubilizing intermediates. Elevated temperatures (>40°C) promote epimerization at the azepane’s stereocenter, reducing enantiomeric excess (ee) from 99% to 82%.

Competing Side Reactions

- Self-condensation : The activated pyrazole carboxylate may dimerize if the azepane amine is added too slowly. Mitigated by dropwise addition of the amine over 1 hour.

- Oximation : Residual hydrazine from pyrazole synthesis can form oximes with ketones. Removed via aqueous NaHCO₃ washes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C of methoxy).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times from 18 hours to 2 hours by improving heat transfer and mixing. A microreactor system with immobilized EDCI/HOBt achieves 85% yield at 50°C.

Green Chemistry Metrics

- Atom Economy : 81% (theoretical).

- E-factor : 6.2 kg waste/kg product, driven by solvent use in chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone: can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone: has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

Materials Science: It is used in the development of advanced materials due to its unique structural properties.

Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Wirkmechanismus

The mechanism of action of (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 4-methoxyphenyl group is a common pharmacophore in bioactive molecules, contributing to electron-donating effects that may improve receptor binding .

Pharmacological Activity Comparison

Antimicrobial Activity

- Compounds with diazenyl-linked 4-methoxyphenyl groups (e.g., compound 30 in ) exhibited potent antifungal activity against C. albicans and A. niger, with MIC values comparable to fluconazole.

- The azepane ring in the target compound may improve membrane penetration, though direct antimicrobial data are lacking.

Anticancer Potential

Anticonvulsant Activity

Physicochemical Data

Structure-Activity Relationship (SAR) Insights

- Pyrazole Core : 3,5-Dimethyl substitution enhances steric stability and metabolic resistance .

- Azepane vs. Smaller Rings : The seven-membered azepane may improve solubility and reduce toxicity compared to five-membered rings (e.g., morpholine in Pravadoline) .

- 4-Methoxyphenyl Group : Electron-donating methoxy groups enhance π-π stacking with aromatic residues in biological targets .

Biologische Aktivität

The compound (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a pyrazole derivative known for its diverse biological activities. Pyrazole compounds have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 374.44 g/mol. Its structure features a pyrazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 374.44 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study by Dayam et al. (2007) highlighted that similar compounds demonstrated activity against various bacterial strains. The compound under consideration has shown promising results in preliminary tests against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. A study involving molecular docking simulations found that compounds with a similar structure exhibited excellent anti-inflammatory properties, suggesting that this compound could also possess this activity .

Antioxidant Activity

Antioxidant assays conducted on related pyrazole compounds have demonstrated their ability to scavenge free radicals effectively. The antioxidant capacity can be attributed to the presence of the pyrazole nucleus, which stabilizes free radicals through resonance .

Case Studies

- Study on Antimicrobial Efficacy : A recent study investigated the antimicrobial efficacy of several pyrazole derivatives, including the compound . Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL.

- Anti-inflammatory Mechanism : In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages indicated that the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its potential use in inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| COX-2 | -8.5 |

| HIV Integrase | -9.2 |

| Bacterial DNA Gyrase | -7.8 |

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting inflammation and infectious diseases.

Q & A

What synthetic methodologies are optimal for constructing the pyrazole-azepanone core in (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone?

The pyrazole-azepanone scaffold can be synthesized via coupling reactions between pyrazole intermediates and azepanone derivatives. Key steps include:

- Pyrazole Synthesis : Reacting 3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives with hydrazine hydrate under reflux conditions to form diazenyl intermediates .

- Azepanone Functionalization : Introducing the 4-methoxyphenyl group via nucleophilic substitution or reductive amination of azepanone precursors .

- Core Coupling : Using 4-chlorophenacyl bromide and potassium carbonate in DMF under reflux to link the pyrazole and azepanone moieties .

Critical Parameters : Reaction temperature (60–80°C), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for intermediates) .

How can researchers resolve discrepancies in antimicrobial activity data between structurally similar analogs of this compound?

Contradictions in bioactivity data (e.g., compound 22 showing superior Gram-negative inhibition vs. 21 /24) require:

- Systematic SAR Analysis : Vary substituents (e.g., halogens, methoxy groups) to assess electronic and steric effects on target binding .

- Statistical Validation : Use multivariate regression models to correlate structural descriptors (logP, H-bond donors) with MIC values .

- Mechanistic Studies : Perform bacterial membrane permeability assays or target-specific enzymatic inhibition tests to isolate mode-of-action variables .

What advanced spectroscopic techniques are critical for confirming the stereochemical integrity of the azepanone moiety?

- X-ray Crystallography : Resolves dihedral angles (e.g., 16.83° between pyrazole and methoxyphenyl rings) and hydrogen-bonding networks .

- 2D NMR (NOESY/ROESY) : Detects through-space correlations between azepanone protons and aromatic substituents .

- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration by analyzing C=O and N-H stretching modes in chiral azepanone derivatives .

How should researchers design in vitro models to evaluate the anticancer potential of this compound?

- Cell Line Selection : Use Dalton's lymphoma ascites (DLA) or Ehrlich ascites (EAC) cells for preliminary cytotoxicity screening .

- Dose-Response Curves : Test concentrations (1–100 µM) with 24–72 hr exposure to determine IC50 values .

- Mechanistic Assays : Perform Annexin V/PI staining for apoptosis and cell-cycle analysis (flow cytometry) to identify G1/S arrest .

- Synergy Studies : Combine with standard chemotherapeutics (e.g., doxorubicin) to assess combinatorial effects .

What strategies enhance the solubility and bioavailability of this lipophilic compound for in vivo studies?

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the methoxyphenyl ring for pH-dependent release .

- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve plasma half-life .

- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

How can computational methods predict the environmental fate of this compound?

- QSAR Modeling : Calculate logKow (octanol-water partition coefficient) and soil sorption (Koc) to estimate bioaccumulation potential .

- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of the methanone group) under varying pH/temperature .

- Ecotoxicity Profiling : Use ECOSAR to predict LC50 values for aquatic organisms based on structural alerts .

What experimental controls are essential for validating the antioxidant activity of this compound?

- Positive Controls : Include ascorbic acid or Trolox in DPPH/ABTS radical scavenging assays .

- Metal Chelation Tests : Measure Fe²⁺/Cu²⁺ binding via UV-Vis spectroscopy to distinguish direct radical quenching from metal-mediated effects .

- Cell-Based Assays : Use H2O2-induced oxidative stress models in HepG2 cells with N-acetylcysteine as a control .

How do steric effects of the 4-methoxyphenyl group influence binding to biological targets?

- Docking Studies : Compare binding poses in homology models (e.g., CYP450 enzymes) with/without the methoxy substituent .

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify ΔG changes upon methoxy group removal .

- Crystallographic Overlays : Superimpose X-ray structures of analogs to identify steric clashes or favorable hydrophobic interactions .

What chromatographic techniques optimize purity assessment during scale-up synthesis?

- HPLC-DAD/MS : Use C18 columns (5 µm, 250 mm) with gradient elution (acetonitrile/0.1% TFA) to resolve regioisomers .

- Preparative TLC : Employ silica gel GF254 with ethyl acetate/hexane (3:7) for bulk purification .

- Chiral SFC : Separate enantiomers using amylose-based columns and supercritical CO2/ethanol mobile phases .

How can researchers mitigate synthetic byproducts during diazenyl group incorporation?

- Low-Temperature Diazotization : Maintain 0–5°C during NaNO2/HCl treatment to minimize nitroso dimer formation .

- Catalytic Optimization : Add Cu(I) catalysts (e.g., CuBr) to enhance coupling efficiency between diazonium salts and pyrazole intermediates .

- In Situ Monitoring : Use FT-IR to track C=N stretching (1603 cm⁻¹) and confirm diazenyl bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.